2-(cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Description

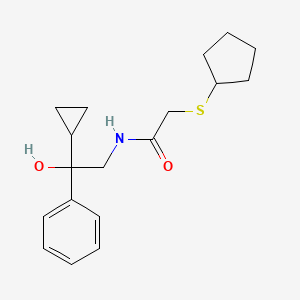

2-(Cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio group at the 2-position of the acetamide backbone and a complex N-substituent containing cyclopropyl, hydroxy, and phenyl moieties.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S/c20-17(12-22-16-8-4-5-9-16)19-13-18(21,15-10-11-15)14-6-2-1-3-7-14/h1-3,6-7,15-16,21H,4-5,8-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNXIUWFFOHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentylthio group and a cyclopropyl-phenylethyl moiety. The chemical formula is represented as follows:

Research indicates that compounds similar to this compound may function through various biological pathways:

- Kinase Inhibition : The compound has been noted for its potential to inhibit specific kinases, particularly receptor interacting protein 2 (RIP2), which plays a crucial role in inflammatory responses and immune signaling pathways .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by regulating cytokine production and modulating signaling pathways like NF-κB, which is essential in inflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits RIP2 kinase | |

| Anti-inflammatory | Reduces TSLP production | |

| Cytokine Regulation | Modulates NF-κB signaling |

Case Studies

Case Study 1: Inhibition of RIP2 Kinase

In a study exploring the inhibition of RIP2 kinase, it was found that this compound effectively reduced the kinase activity associated with inflammatory diseases. This suggests its potential utility in treating conditions such as arthritis and Crohn's disease .

Case Study 2: Anti-inflammatory Effects

Another investigation demonstrated that the compound significantly decreased mRNA expression of Thymic Stromal Lymphopoietin (TSLP) in human mast cells. The reduction in TSLP levels correlates with decreased allergic responses, indicating the compound's promise in treating allergic disorders like atopic dermatitis .

Research Findings

Recent studies have emphasized the following findings regarding the biological activity of the compound:

- Efficacy Against Allergic Disorders : The compound's ability to down-regulate TSLP production highlights its potential as an anti-allergic agent .

- Potential for Treating Inflammatory Diseases : Given its role in inhibiting RIP2 kinase, further research could establish it as a therapeutic option for various inflammatory conditions .

- Safety Profile : Preliminary studies suggest a favorable safety profile; however, comprehensive toxicity studies are necessary to confirm this aspect before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Analysis

The table below compares key structural features of the target compound with related acetamides from the evidence:

Functional Group Impact

- Cyclopentylthio vs. However, chlorophenoxy groups in auxins (e.g., 2,4-D) enhance electron-deficient aromaticity, critical for receptor binding .

- N-Substituent Complexity: The N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) group introduces steric bulk and a chiral center, which may reduce metabolic degradation compared to simpler N-pyridyl or N-triazolyl groups in auxins . The hydroxy group could facilitate hydrogen bonding, a feature absent in non-polar analogs like N-benzothiazole derivatives .

- Comparison with Cyanated Acetamides: Unlike 2-cyanoacetamides , the target compound lacks electron-withdrawing cyano groups, reducing electrophilicity and possible toxicity risks. This substitution may improve stability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.